

# Application Notes and Protocols for (R)-M8891 Treatment

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## Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

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These application notes provide a comprehensive overview of the sensitivity of various cell lines to **(R)-M8891**, a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

## Introduction

**(R)-M8891**, also known as M8891, is a selective, reversible, and orally bioavailable small-molecule inhibitor of MetAP2.[1][2] MetAP2 is a metalloenzyme that plays a crucial role in the maturation of nascent proteins by cleaving the N-terminal methionine.[1][3] Inhibition of MetAP2 has been shown to have both antiangiogenic and antitumoral effects, making it a promising target for cancer therapy.[3][4][5] M8891 has demonstrated the ability to block the growth of human endothelial cells and exhibits differential growth inhibition across various cancer cell lines.[1]

## Cell Line Sensitivity to (R)-M8891

The sensitivity of cancer cell lines to **(R)-M8891** is influenced by several factors, with the tumor suppressor p53 and the expression levels of MetAP1 and MetAP2 being key determinants.[1][4][6] Genome-wide CRISPR screens have identified that functional p53 is required for the antiproliferative activity of M8891 in certain cell lines, such as A549.[4]

## Quantitative Data Summary

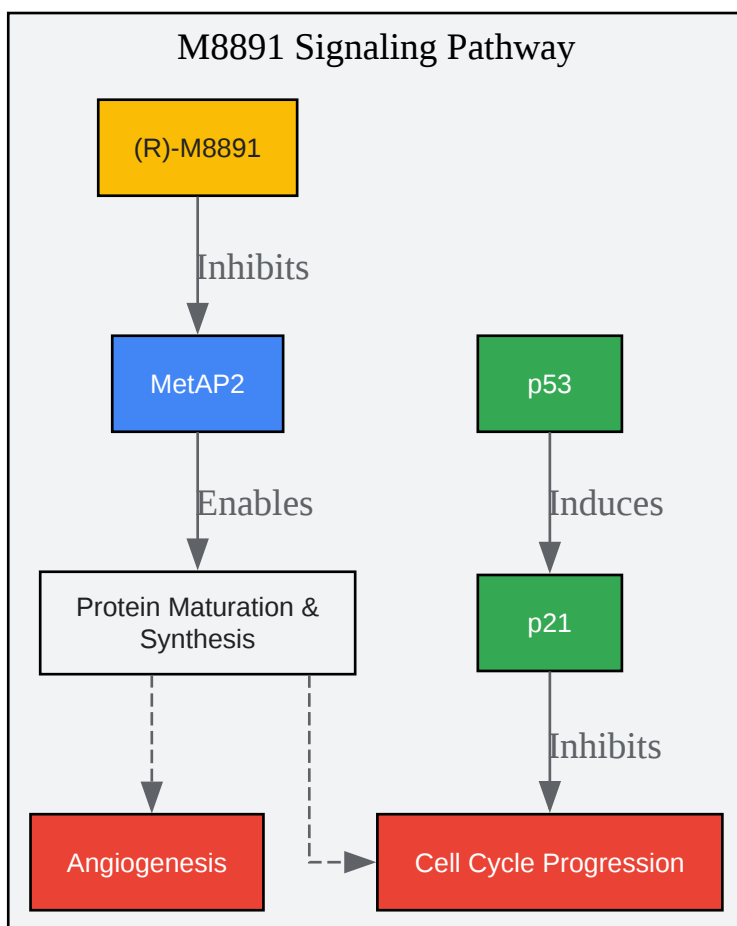
The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **(R)-M8891** in a panel of cancer cell lines. This data is crucial for selecting appropriate models for further preclinical investigation.

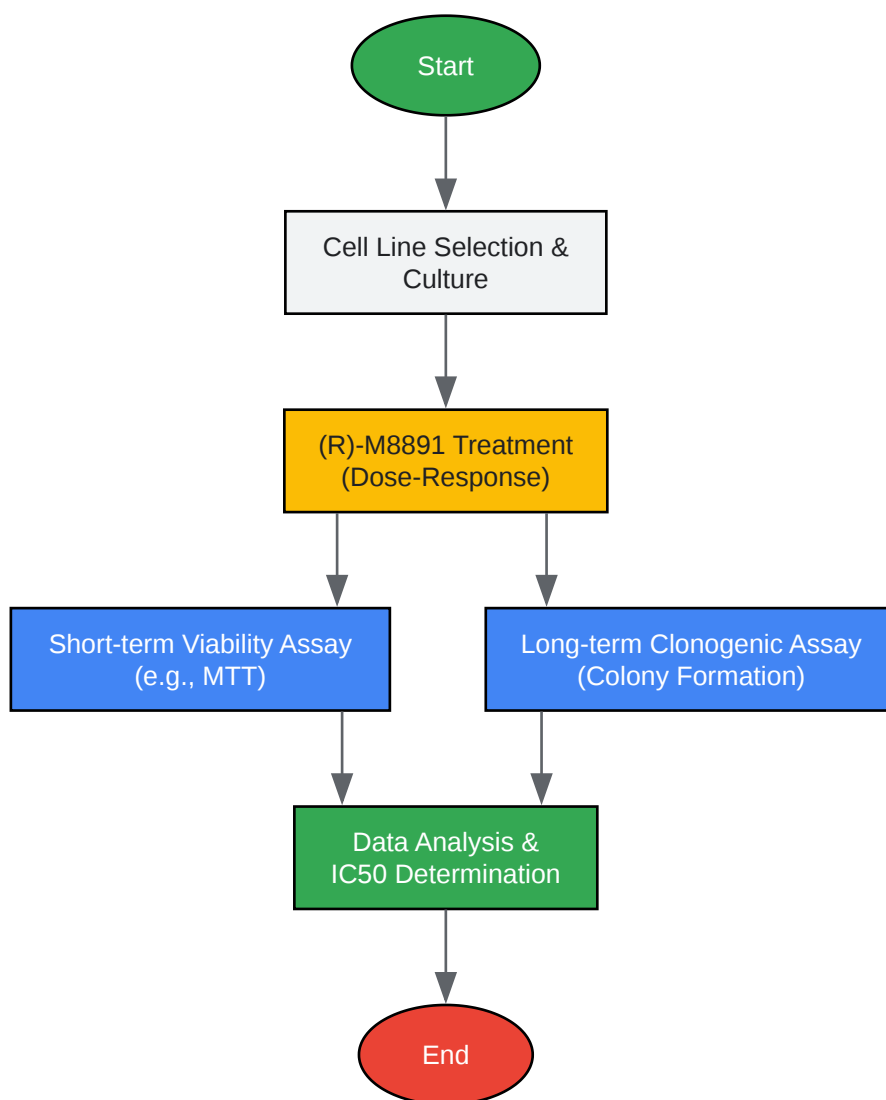
Cell Line	Cancer Type	Species	IC50 (μM)
Highly Sensitive (<1 μM)			
HUVEC	Endothelial	Human	0.02[2]
HT1080	Fibrosarcoma	Human	< 1
U87MG	Glioblastoma	Human	< 1
A549	Lung Carcinoma	Human	< 1
Caki-1	Renal Cell Carcinoma	Human	< 1
Moderately Sensitive (1-10 μM)			
ACHN	Renal Cell Carcinoma	Human	1-10
786-O	Renal Cell Carcinoma	Human	1-10
Less Sensitive (>10 μM)			
BxPC-3	Pancreatic Adenocarcinoma	Human	> 10
PANC-1	Pancreatic Adenocarcinoma	Human	> 10
MIA PaCa-2	Pancreatic Adenocarcinoma	Human	> 10
AsPC-1	Pancreatic Adenocarcinoma	Human	> 10
HCT 116	Colorectal Carcinoma	Human	> 10
HT-29	Colorectal Carcinoma	Human	> 10
SW480	Colorectal Carcinoma	Human	> 10
SW620	Colorectal Carcinoma	Human	> 10
RKO	Colorectal Carcinoma	Human	> 10

Note: The IC50 values for the cancer cell lines other than HUVEC are graphically represented in the source and have been categorized based on the provided visual data.[4] The cell lines A549, HT1080, and U87MG were noted as being sensitive to MetAP2 inhibitors and were used in CRISPR screens.[1]

## Signaling Pathway of (R)-M8891 Action

**(R)-M8891** exerts its anticancer effects by inhibiting MetAP2, which in turn modulates several downstream signaling pathways. A key mechanism is the p53-dependent induction of the cell cycle inhibitor p21.





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## References

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